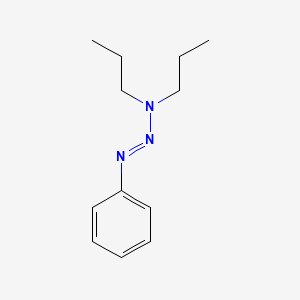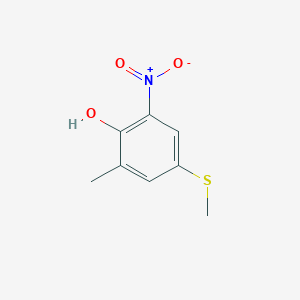
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a cyclohex-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea typically involves the reaction of cyclohex-2-en-1-amine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohex-2-en-1-amine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted urea derivatives.
Oxidation Reactions: Oxidized products may include urea derivatives with additional oxygen functionalities.
Reduction Reactions: Reduced products include urea derivatives with hydrogenated groups.
Scientific Research Applications
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea involves its interaction with molecular targets such as DNA or proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexylurea: Shares structural similarities but lacks the en-1-yl group.
Uniqueness
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea is unique due to the presence of both the chloroethyl and cyclohex-2-en-1-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33082-81-4 |
|---|---|
Molecular Formula |
C9H15ClN2O |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-cyclohex-2-en-1-ylurea |
InChI |
InChI=1S/C9H15ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H2,11,12,13) |
InChI Key |
UXOUUZMIGNHTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)





![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
